molecular formula C14H23N5O2S B5597736 5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No.: B5597736
M. Wt: 325.43 g/mol
InChI Key: AEILMOZWIZIRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazole with suitable aldehydes and sulfonyl chlorides can lead to the formation of the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; reactions can be conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of cell cycle progression and the activation of apoptotic signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide stands out due to its specific substitution pattern and the presence of the sulfonamide group, which can enhance its biological activity and selectivity. This compound’s unique structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S/c1-6-8-18(9-7-2)22(20,21)14-16-13-15-11(4)10(3)12(5)19(13)17-14/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEILMOZWIZIRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=NN2C(=C(C(=NC2=N1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.